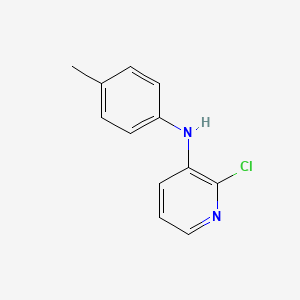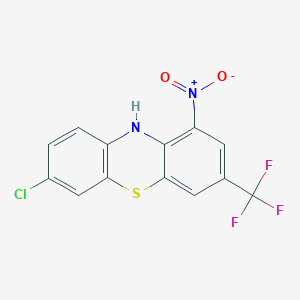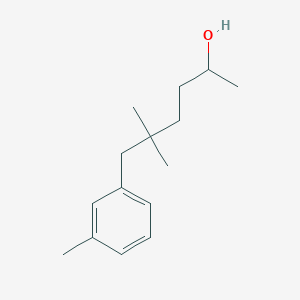
5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol is an organic compound belonging to the class of alcohols It is characterized by a hexane backbone with a hydroxyl group (-OH) attached to the second carbon, and methyl groups attached to the fifth and sixth carbons Additionally, a 3-methylphenyl group is attached to the sixth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a Grignard reagent such as 3-methylphenylmagnesium bromide reacts with 5,5-dimethylhexan-2-one. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and catalyst selection, to achieve high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 5,5-dimethyl-6-(3-methylphenyl)hexan-2-one.
Reduction: Formation of 5,5-dimethyl-6-(3-methylphenyl)hexane.
Substitution: Formation of 5,5-dimethyl-6-(3-methylphenyl)hexyl chloride.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group may interact with hydrophobic pockets within proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,3,5-Trimethyl-2-(3-methylphenyl)-2-hexanol: Similar structure but with different substitution patterns.
2,5-Dimethyl-3-hexanol: Lacks the phenyl group, resulting in different chemical properties.
3,5-Dimethyl-3-hexanol: Similar backbone but different positioning of the hydroxyl group.
Uniqueness
5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol is unique due to the presence of both the phenyl group and the specific positioning of the hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
827299-40-1 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
5,5-dimethyl-6-(3-methylphenyl)hexan-2-ol |
InChI |
InChI=1S/C15H24O/c1-12-6-5-7-14(10-12)11-15(3,4)9-8-13(2)16/h5-7,10,13,16H,8-9,11H2,1-4H3 |
Clave InChI |
RWDMFISBWVZPLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC(C)(C)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
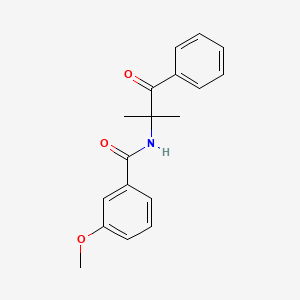
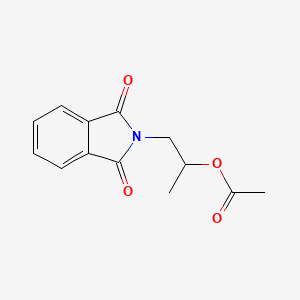

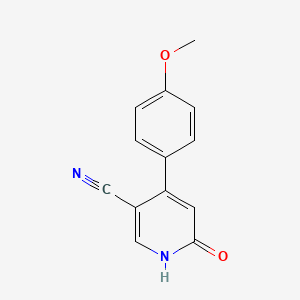
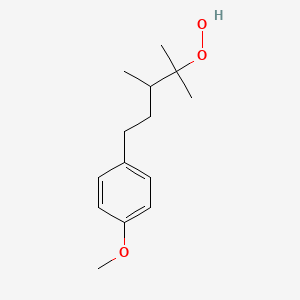
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
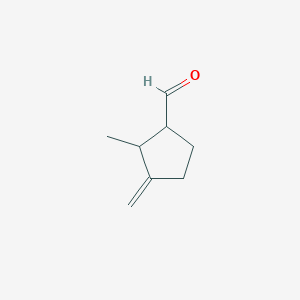
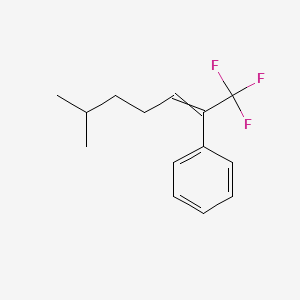
![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)
